2-Piperidinobenzylamine

Beschreibung

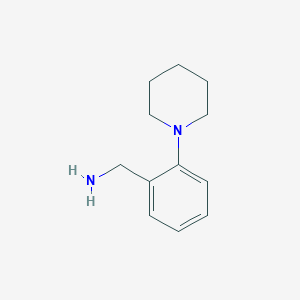

2-Piperidinobenzylamine (CAS No. 72752-54-6) is an organic compound featuring a benzylamine backbone substituted with a piperidine ring at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol. Key physicochemical properties include:

- Boiling point: 329.5°C at 760 mmHg

- Refractive index: 1.568

- Flash point: 135.8°C (indicating flammability and requiring careful storage) .

The compound’s structure combines a primary amine (-CH₂NH₂) with a piperidine moiety, making it a versatile intermediate in pharmaceutical synthesis and coordination chemistry. Its high purity (98%) ensures reliability in research and industrial applications .

Eigenschaften

IUPAC Name |

(2-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNYEXSABSADDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380141 | |

| Record name | 2-PIPERIDINOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-54-6 | |

| Record name | 2-(1-Piperidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-PIPERIDINOBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(piperidin-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinobenzylamine typically involves the reaction of piperidine with benzylamine under controlled conditions. One common method is the reductive amination of benzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Piperidinobenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or imines.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of benzylidene derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The N-benzyl piperidine motif, which includes 2-piperidinobenzylamine, is frequently utilized in drug discovery due to its ability to modulate pharmacokinetic and pharmacodynamic properties. This motif has been incorporated into numerous drug candidates targeting various diseases, including neurodegenerative disorders and cancer .

Neuropharmacology

Research indicates that this compound exhibits potential as an anti-acetylcholinesterase agent. In a study involving the synthesis of piperidine derivatives, compounds similar to this compound demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer’s disease . The compound's ability to enhance acetylcholine levels in the brain positions it as a candidate for further development in neurodegenerative therapies.

Cancer Research

Recent studies have explored the cytotoxic effects of piperidine derivatives on various cancer cell lines. For instance, compounds containing the piperidine structure have shown promising results against human breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth . This suggests that this compound may contribute to developing novel anticancer agents.

Antidepressant Activity

The structural characteristics of this compound allow it to interact with neurotransmitter systems implicated in mood regulation. Investigations into related compounds have shown that modifications to the piperidine structure can enhance antidepressant-like effects in animal models, indicating that this compound could be explored for similar therapeutic benefits .

Study on Acetylcholinesterase Inhibition

A notable case study involved synthesizing various piperidine derivatives, including this compound, to evaluate their anti-acetylcholinesterase activity. One derivative exhibited an IC50 value of 0.56 nM against acetylcholinesterase, significantly higher than other tested compounds . This highlights the potential of piperidine derivatives as effective cholinesterase inhibitors.

Cancer Cell Line Studies

In another study focusing on the anticancer properties of piperidine derivatives, compounds were tested against several human cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 7.9 to 92 µM . These findings underscore the therapeutic potential of this compound in oncology.

Data Table: Summary of Research Findings on this compound Applications

Wirkmechanismus

The mechanism of action of 2-Piperidinobenzylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Piperidine-Substituted Benzene Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Purity | CAS No. |

|---|---|---|---|---|---|---|

| This compound | -CH₂NH₂ (ortho) | C₁₂H₁₈N₂ | 190.28 | 329.5 | 98% | 72752-54-6 |

| 2-Piperidinobenzaldehyde | -CHO (ortho) | C₁₂H₁₅NO | 189.25* | N/A | 98% | 34595-26-1 |

| 3-Piperidinobenzaldehyde | -CHO (meta) | C₁₂H₁₅NO | 189.25* | N/A | 96% | 669050-72-0 |

| 4-Piperidinobenzaldehyde | -CHO (para) | C₁₂H₁₅NO | 189.25* | N/A | 98% | 10338-57-5 |

| 2-Piperidinobenzonitrile | -CN (ortho) | C₁₂H₁₄N₂ | 186.26 | N/A | 98% | 72752-52-4 |

| 4-Piperidinoaniline HCl | -NH₂ (para) | C₁₁H₁₇ClN₂ | 224.72 | N/A | 98% | 110475-33-7 |

*Calculated based on molecular formula.

Structural and Functional Differences

- Primary Amine vs. Aldehyde/Nitrile: The aminomethyl group in this compound enables nucleophilic reactions (e.g., amidation, Schiff base formation), while aldehyde analogs (e.g., 2-Piperidinobenzaldehyde) participate in condensation reactions (e.g., Knoevenagel, Grignard) . The nitrile group in 2-Piperidinobenzonitrile offers reactivity in cyanation or hydrolysis to carboxylic acids, expanding its utility in heterocycle synthesis .

Physicochemical Trends

- Boiling Points: this compound’s high boiling point (329.5°C) reflects strong intermolecular hydrogen bonding from the -NH₂ group. Aldehyde and nitrile analogs likely have lower boiling points due to weaker dipole interactions .

- Purity: Most compounds listed are ≥98% pure, except 3-Piperidinobenzaldehyde (96%), which may limit its use in precision synthesis .

Biologische Aktivität

2-Piperidinobenzylamine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article focuses on its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which contributes to its biological activity. The presence of the amine group allows it to engage in hydrogen bonding and interact with various biological targets.

1. Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives in antiviral applications. For instance, compounds derived from this structure have shown significant activity against the hepatitis C virus (HCV) by inhibiting its replication. This inhibition is attributed to their ability to block viral entry into host cells, targeting specific receptors involved in the viral lifecycle .

2. Monoamine Oxidase Inhibition

This compound has been investigated for its role as a monoamine oxidase (MAO) inhibitor. Compounds similar to this compound have demonstrated selective inhibition of MAO-B, which is crucial for the treatment of neurological disorders such as Parkinson's disease. The kinetic studies indicated that these compounds possess low micromolar IC50 values, suggesting potent inhibitory effects .

3. Anticancer Properties

Research indicates that this compound derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation.

Data Tables

| Activity | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antiviral | HCV | 7.4 | Significant replication inhibition |

| MAO-B Inhibition | MAO-B | 0.155 | Reversible and selective inhibition |

| Anticancer | Various cancer lines | Varies | Induces apoptosis via caspase activation |

Case Study 1: Antiviral Efficacy

A study conducted on a series of piperidinobenzylamine derivatives revealed their efficacy against HCV in vitro. The most potent compound exhibited an EC50 value of 7.4 μM with a CC50 value of 44 μM, indicating a favorable therapeutic index .

Case Study 2: Neuroprotective Effects

In another investigation, compounds based on the piperidine scaffold were evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce neuronal cell death, suggesting potential applications in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Binding : Compounds interact with specific receptors involved in viral entry and neurotransmitter metabolism.

- Enzyme Inhibition : The inhibition of enzymes like MAO-B leads to increased levels of neurotransmitters, providing symptomatic relief in neurological conditions.

- Signal Transduction Modulation : These compounds can alter signaling pathways that regulate cell survival, apoptosis, and proliferation.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize 2-Piperidinobenzylamine with minimal impurities?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, catalyst) using iterative testing. Employ purification techniques like column chromatography or recrystallization, and validate purity via HPLC (>95%) and mass spectrometry. Include controls such as blank reactions and reference standards for comparison. Document batch-specific variations in solvent content or byproducts, as these may influence downstream assays .

Q. What characterization methods are essential to confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to verify piperidine ring substitution patterns and benzylamine linkage.

- FT-IR to confirm functional groups (e.g., NH stretching in benzylamine).

- Elemental Analysis to validate empirical formulas.

Cross-reference data with computational predictions (e.g., in silico NMR via tools like ACD/Labs) to resolve ambiguities .

Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound?

- Methodological Answer : Adhere to standardized reporting guidelines (e.g., Beilstein Journal protocols):

- Specify exact molar ratios, reaction times, and equipment (e.g., Schlenk line for air-sensitive steps).

- Publish detailed supplementary materials for atypical steps (e.g., handling hygroscopic intermediates).

- Address batch-to-batch variability by reporting peptide content, salt content, and solvent residues .

Advanced Research Questions

Q. How should contradictory data in this compound’s biological activity be analyzed?

- Methodological Answer : Apply systematic frameworks:

- PICO Framework : Compare Populations (cell lines), Interventions (concentration ranges), Controls (vehicle vs. compound), and Outcomes (IC₅₀ variability).

- FINER Criteria : Assess if discrepancies arise from methodological feasibility (e.g., assay sensitivity) or novelty gaps (e.g., undiscovered off-target effects).

Use meta-analysis to reconcile conflicting results, prioritizing studies with robust blinding and statistical power .

Q. What strategies resolve challenges in multi-step synthesis of this compound derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : Break down target molecules into precursors (e.g., benzylamine + piperidine intermediates).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling reactions.

- Kinetic Monitoring : Track intermediate stability via TLC or inline spectroscopy to optimize stepwise yields.

Reference analogous piperidine-based syntheses (e.g., ethyl piperidinecarboxylate derivatives) for troubleshooting .

Q. How can computational modeling improve the design of this compound analogs with enhanced binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GPCRs).

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity data.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Data Interpretation & Reporting

Q. How should researchers address inconsistencies in this compound’s physicochemical properties across studies?

- Methodological Answer : Conduct comparative analysis:

- Systematic Reviews : Aggregate solubility, logP, and pKa values from primary literature, noting measurement conditions (e.g., pH, temperature).

- Sensitivity Analysis : Identify outliers using Grubbs’ test and investigate methodological deviations (e.g., buffer composition).

Report findings in alignment with COSMIN guidelines for methodological quality assessment .

Q. What ethical and practical considerations apply when scaling up this compound synthesis for collaborative studies?

- Methodological Answer :

- Safety Protocols : Follow OSHA guidelines for handling volatile amines and chlorinated solvents.

- Batch Documentation : Log storage conditions (e.g., inert atmosphere for air-sensitive compounds).

- Collaborative Agreements : Define data-sharing and authorship criteria upfront to avoid conflicts.

Cite prior scalable syntheses (e.g., N-benzylpiperidine derivatives) as benchmarks .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.